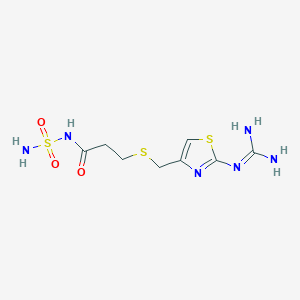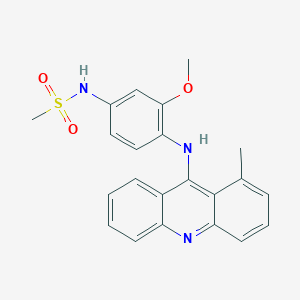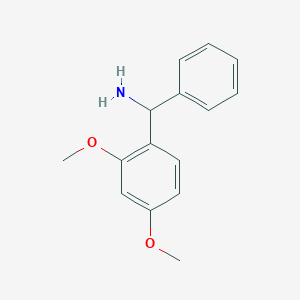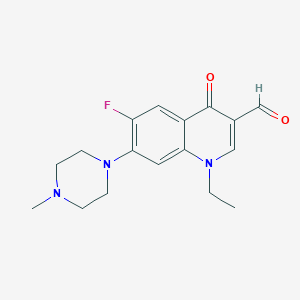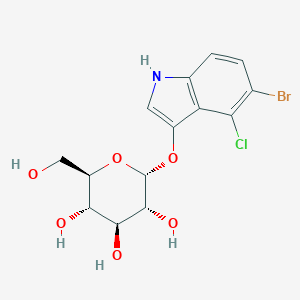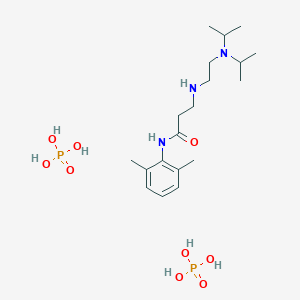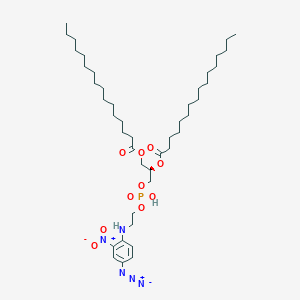
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate), commonly known as DPPA, is a phospholipid that has been widely used in scientific research. It is a synthetic compound that is similar in structure to natural phospholipids found in the cell membrane. DPPA has been used in various applications, including as a substrate for enzymes, a model for studying lipid bilayers, and a tool for investigating protein-lipid interactions.
作用机制
DPPA acts as a substrate for various enzymes, including phospholipases and lipases, which cleave the acyl chains of the molecule. The cleavage of the acyl chains generates products that can be analyzed using various techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry. DPPA also interacts with proteins and other molecules, which can be studied using various biophysical techniques, such as fluorescence spectroscopy and surface plasmon resonance (SPR).
生化和生理效应
DPPA has been shown to have various biochemical and physiological effects, including the activation of various enzymes and the modulation of membrane protein function. DPPA has also been shown to affect the fluidity and permeability of lipid bilayers, which can have implications for cellular processes, such as membrane fusion and vesicle trafficking.
实验室实验的优点和局限性
DPPA has several advantages for lab experiments, including its availability, purity, and stability. It is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, one limitation of DPPA is that it is a synthetic compound and may not fully mimic the properties of natural phospholipids found in the cell membrane. Additionally, DPPA may have different effects on different cell types and may not accurately reflect the behavior of natural phospholipids in vivo.
未来方向
There are several future directions for research involving DPPA. One area of interest is the development of new synthetic analogs of DPPA with improved properties, such as increased stability or enhanced activity. Another area of interest is the use of DPPA as a tool for studying the structure and function of membrane proteins, particularly those involved in disease processes. Additionally, DPPA may have potential applications in drug discovery and development, particularly in the development of new drugs that target membrane proteins.
合成方法
DPPA is synthesized through a multistep reaction involving the condensation of palmitic acid and glycerol, followed by phosphorylation and azido-nitration. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
DPPA has been widely used in scientific research, particularly in the fields of biochemistry, biophysics, and cell biology. It has been used as a substrate for various enzymes, including phospholipases and lipases, to study their catalytic mechanisms and substrate specificity. DPPA has also been used as a model system for studying lipid bilayers and their interactions with proteins and other molecules. Additionally, DPPA has been used as a tool for investigating protein-lipid interactions and membrane protein structure and function.
属性
CAS 编号 |
110457-62-0 |
|---|---|
产品名称 |
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) |
分子式 |
C43H76N5O10P |
分子量 |
854.1 g/mol |
IUPAC 名称 |
[(2R)-3-[2-(4-azido-2-nitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C43H76N5O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(49)55-36-39(58-43(50)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-45-40-32-31-38(46-47-44)35-41(40)48(51)52/h31-32,35,39,45H,3-30,33-34,36-37H2,1-2H3,(H,53,54)/t39-/m1/s1 |
InChI 键 |
ISYBPZURAJHLOF-LDLOPFEMSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
其他 CAS 编号 |
110457-62-0 |
同义词 |
1,2-dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) arylazido PE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



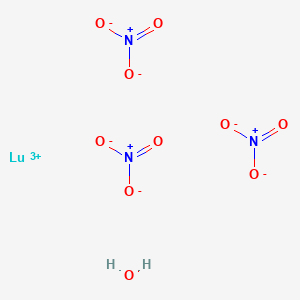
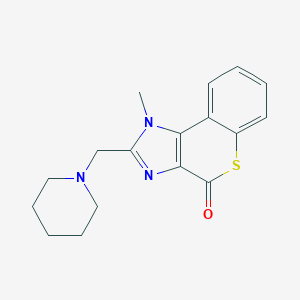
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
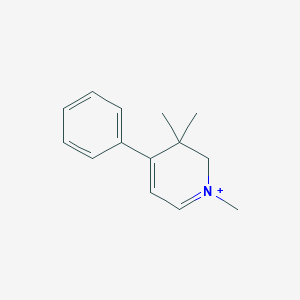
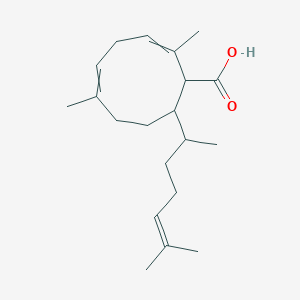
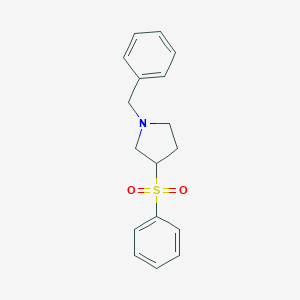
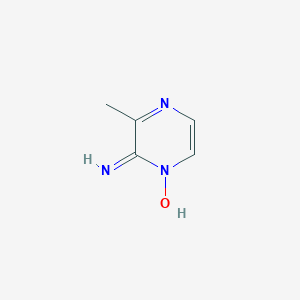
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
